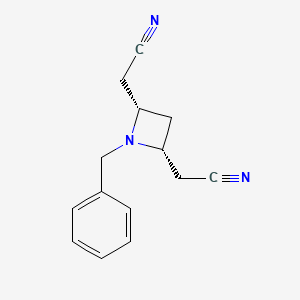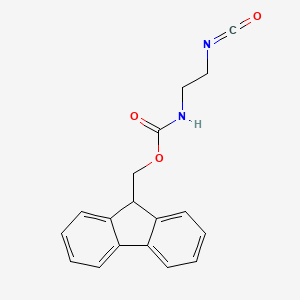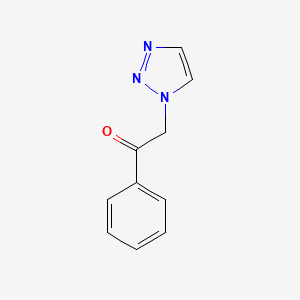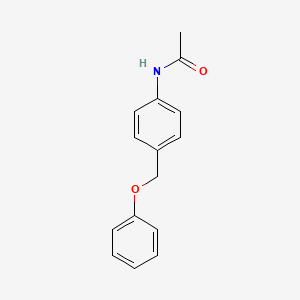
N-(4-(Phenoxymethyl)phenyl)acetamide
Overview
Description
N-(4-(Phenoxymethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-(Phenoxymethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(Phenoxymethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activity in Plants
- N-aryl-3-phenoxymethyl-4-phenyl-4H-l,2,4-triazol-5-ylsulfanyl acetamides, a related compound to N-(4-(Phenoxymethyl)phenyl)acetamide, showed effects on plant roots and inhibited plant stem growth at various concentrations (Hu Yu-sen, 2009).
Metallophthalocyanines Synthesis
- N-(4-(3,4-dicyanophenoxy)phenyl)acetamide was used in the synthesis of zinc(II), magnesium(II), and nickel(II) phthalocyanines, showing improved solubility compared to unsubstituted phthalocyanines (M. Ağırtaş & M. S. İzgi, 2009).
Anticancer, Anti-Inflammatory, and Analgesic Activities
- 2-(Substituted phenoxy) Acetamide derivatives exhibited potential anticancer, anti-inflammatory, and analgesic activities, with certain compounds showing notable effectiveness (P. Rani, D. Pal, R. Hegde & S. R. Hashim, 2014).
Chemoselective Acetylation in Antimalarial Drug Synthesis
- N-(2-Hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, was synthesized through chemoselective acetylation, highlighting its role in pharmaceutical manufacturing (Deepali B Magadum & G. Yadav, 2018).
β3-Adrenergic Receptor Agonists for Obesity and Diabetes
- N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety were investigated as human β3-adrenergic receptor agonists, potentially useful for obesity and type 2 diabetes treatment (T. Maruyama et al., 2012).
Evaluation of Electronic and Biological Interactions
- N-[4-(Ethylsulfamoyl)phenyl]acetamide's structural, electron behavior, and biological properties were studied, highlighting its potential in pharmaceutical research (G. Bharathy et al., 2021).
Anti-Arthritic and Anti-Inflammatory Activities
- N-(2-hydroxy phenyl) acetamide showed promising anti-arthritic and anti-inflammatory activities in adjuvant-induced arthritis in rats (Huma Jawed, S. U. A. Shah, S. Jamall & S. Simjee, 2010).
Cytotoxic, Anti-Inflammatory, Analgesic, and Antipyretic Properties
- Acetamide derivatives were synthesized and found to possess cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, comparable with standard drugs (P. Rani, D. Pal, R. Hegde & S. R. Hashim, 2016).
properties
IUPAC Name |
N-[4-(phenoxymethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-12(17)16-14-9-7-13(8-10-14)11-18-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBBCWSEPBWRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(Phenoxymethyl)phenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




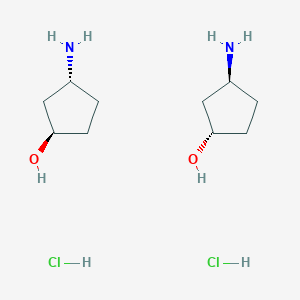
![3-(Thiophen-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B8104968.png)

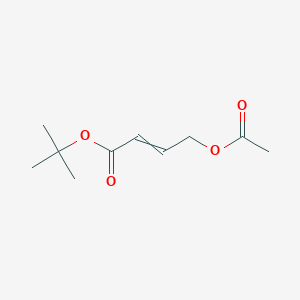
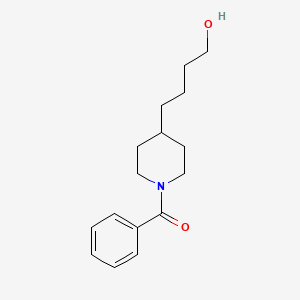
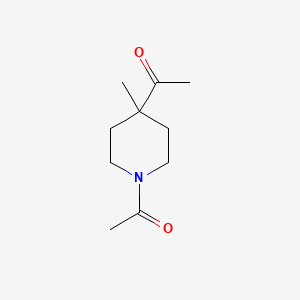
![8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8104987.png)


![2-[2-[(Di-tert-butoxycarbonyl)amino]ethyl]-4,5-bis(ethoxymethoxy)iodobenzene](/img/structure/B8105011.png)
